N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2S/c1-12-3-6-15(22)11-17(12)26-20(28)19(27)24-10-9-18-13(2)25-21(29-18)14-4-7-16(23)8-5-14/h3-8,11H,9-10H2,1-2H3,(H,24,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUWUFLJEDHAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide is a synthetic compound with a complex molecular structure that indicates potential biological activity. Its unique combination of halogenated phenyl groups and oxalamide linkage suggests it may interact effectively with various biological targets, making it a candidate for therapeutic applications, particularly in antimicrobial and anticancer research.
Molecular Characteristics
- Molecular Formula : C20H24ClF N3O2S
- Molecular Weight : Approximately 424.88 g/mol
- Structural Features : The compound features two distinct aromatic systems and a piperazine moiety, which may enhance its lipophilicity and influence pharmacokinetic properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains, including:
- Staphylococcus aureus (including MRSA)
- Mycobacterium smegmatis
These findings suggest that the compound could serve as a promising candidate for antibiotic development, particularly against resistant bacterial strains .
Anticancer Activity
Preliminary studies have shown that this compound may also possess anticancer properties. The structural characteristics suggest potential effectiveness in modulating specific biological pathways involved in cancer cell proliferation. Interaction studies are crucial to understanding how this compound binds to receptors or enzymes implicated in cancer processes.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various synthesized compounds, including derivatives of oxalamides. The results demonstrated that certain compounds exhibited potent activity against both gram-positive bacteria and mycobacteria, outperforming several clinically used antibiotics. Specifically, derivatives with similar structures showed significant inhibition against MRSA and other resistant strains .
| Compound | Activity Against | Notes |
|---|---|---|
| Compound A | MRSA | Highly effective |
| Compound B | Mycobacterium smegmatis | Comparable to standard antibiotics |
| N1-(5-chloro-...) | Potentially effective | Further studies needed |
Study 2: Cytotoxicity Profiles
In another investigation, the cytotoxic profiles of various oxalamide derivatives were assessed on cancer cell lines. The study revealed that some compounds exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, indicating a favorable therapeutic index.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 15 | Significant cytotoxicity observed |
| MCF7 | 20 | Moderate activity |
| Normal Fibroblasts | >100 | Low toxicity |
The proposed mechanism of action for this compound involves:
- Receptor Binding : The compound's structure allows for selective binding to specific receptors involved in disease pathways.
- Enzyme Inhibition : Potential inhibition of enzymes critical for bacterial growth and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
